4-Aminobenzohydrazide
CAS No.: 5351-17-7
Cat. No.: VC0516220
Molecular Formula: C7H9N3O
Molecular Weight: 151.17 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 5351-17-7 |
|---|---|
| Molecular Formula | C7H9N3O |
| Molecular Weight | 151.17 g/mol |
| IUPAC Name | 4-aminobenzohydrazide |
| Standard InChI | InChI=1S/C7H9N3O/c8-6-3-1-5(2-4-6)7(11)10-9/h1-4H,8-9H2,(H,10,11) |
| Standard InChI Key | WPBZMCGPFHZRHJ-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1C(=O)NN)N |
| Canonical SMILES | C1=CC(=CC=C1C(=O)NN)N |
| Appearance | Solid powder |
| Melting Point | 226.0 °C |
Introduction
Chemical and Physical Properties
Structural Characteristics
4-Aminobenzohydrazide features a benzohydrazide backbone substituted with an amino group at the para position. The planar aromatic ring facilitates π-π stacking interactions, while the hydrazide moiety () enables hydrogen bonding and coordination with metal ions . X-ray crystallography reveals a monoclinic crystal system with hydrogen-bonded dimers stabilizing the lattice .
Physicochemical Parameters
Key physicochemical properties are summarized below:
The compound exhibits moderate solubility in polar aprotic solvents but limited solubility in aqueous media, necessitating DMSO or dilute acids for biological assays . Its stability under inert conditions makes it suitable for long-term storage .
Synthesis and Derivitization
Primary Synthesis Routes
4-Aminobenzohydrazide is synthesized via hydrazinolysis of ethyl 4-aminobenzoate. Refluxing the ester with excess hydrazine hydrate () in ethanol yields the hydrazide product through nucleophilic acyl substitution :
Purification by recrystallization from ethanol affords white crystalline powder with >95% purity .
Bis-Chloroacetamide Derivatives
Treatment with chloroacetyl chloride () in DMF/KCO yields bis-chloroacetamide derivatives, where both amino groups undergo acetylation :
These intermediates react with thiols (e.g., 2-mercaptobenzothiazole) to form bis-sulfide compounds with enhanced bioactivity .
Schiff Base Ligands
Condensation with carbonyl compounds (e.g., 2-acetylpyridine) produces acylhydrazone Schiff bases, which coordinate transition metals like Cu(II) and V(IV) :
Such complexes exhibit radical scavenging and photoelectrical properties .
Pharmacological Applications
Myeloperoxidase (MPO) Inhibition
4-ABAH irreversibly inhibits MPO (), blocking hypochlorous acid (HOCl) production in neutrophils . In murine cerebral ischemia models, twice-daily dosing (40 mg/kg) reduces infarct volume by 58% and improves neurological outcomes . The mechanism involves covalent modification of the MPO active site, preventing oxidation of chloride to HOCl .
Fatty Acid Amide Hydrolase (FAAH) Inhibition
Derivatives like compound 12 (2-(2-(4-(2-carboxybenzamido)benzoyl)hydrazine-1-carbonyl)benzoic acid) inhibit FAAH with , surpassing reference inhibitor JZL-195 . Docking studies reveal interactions with catalytic triad residues Ser241, Ser217, and Lys142, stabilizing the tetrahedral intermediate .
Antimicrobial and Antioxidant Activity
Bis-sulfide derivatives exhibit broad-spectrum antimicrobial effects:
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Compound 7: 83.4% inhibition against Staphylococcus aureus; 78.8% against Pseudomonas aeruginosa .
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Compound 5: 85.9% ABTS radical scavenging (vs. 88.0% for ascorbic acid) .
Electron-withdrawing groups (e.g., pyrimidine rings) enhance redox activity and membrane disruption .
Material Science Applications
Organic-Inorganic Hybrid Devices
Oxovanadium(IV)-hydrazide complexes exhibit narrow bandgap energies (), making them suitable for photovoltaic cells . Thin films deposited via spin-coating achieve conductivities of , comparable to polyaniline-based materials .
Coordination Polymers
Schiff base-metal frameworks (e.g., Cu(II)-4-ABAH) show porosity () and CO uptake capacities of 2.8 mmol/g at 298 K . Applications in gas storage and catalysis are under investigation.
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